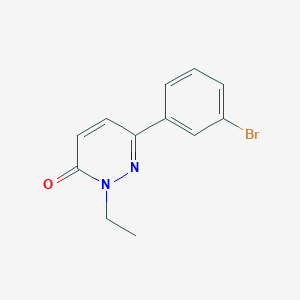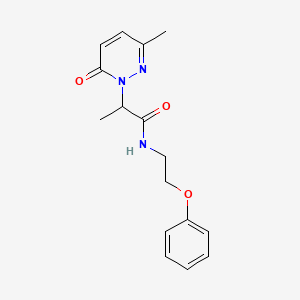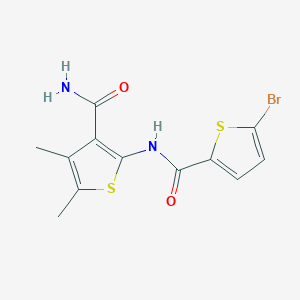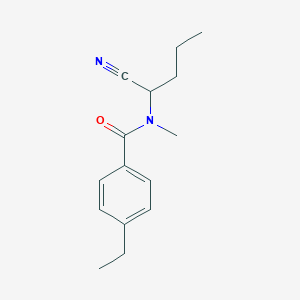
6-(3-Bromophenyl)-2-ethylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(3-Bromophenyl)-2-ethylpyridazin-3-one” is a pyridazine derivative. Pyridazines are diazines (unsaturated six-membered rings with two nitrogen atoms), and they have been studied for their potential biological activities . The bromophenyl group attached to the pyridazine ring could potentially increase the compound’s reactivity and alter its biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of their bonds.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group, and the pyridazine ring, which can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the bromophenyl group could increase the compound’s density and boiling point compared to a simple pyridazine .Aplicaciones Científicas De Investigación
Photophysical and Electrochemical Studies
- Cyclometalated Complexes : Research on cyclometalated platinum(II) acetylide complexes related to this compound reveals their structural characteristics and photophysical properties. These complexes exhibit bright emissions and undergo oxidative and reductive quenching, which can be significant in studying photoinduced processes and solar energy conversion (Schneider et al., 2009).
Coordination Chemistry in Nuclear Waste Treatment
- Lanthanide(III) Elements Partitioning : Studies on 1,2,4-triazinyl bipyridines, which are structurally related to 6-(3-Bromophenyl)-2-ethylpyridazin-3-one, show their role in separating americium(III) from europium(III), crucial for nuclear waste treatment (Hudson et al., 2003).
Crystal and Molecular Structure Analysis
- Structural Determination : X-ray crystal structure determination of compounds like 1-(p-Bromophenyl)-5-bromopyridazine-3,6-dione provides insights into the molecular and crystal structures, contributing to the understanding of chemical reactions and molecular interactions (Stam et al., 1979).
Photoinduced Energy Transfer
- Rod-Like Dinuclear Ru(II) Complexes : Research on rod-like dinuclear Ru(II) polypyridine compounds containing ligands similar to this compound focuses on their absorption spectra, redox behavior, and photophysical properties. These properties are important in the study of energy transfer processes (Santoni et al., 2009).
Synthesis of Heterocyclic Compounds
- Thio-Substituted Ethyl Nicotinate Derivatives : Research involving thio-substituted derivatives of similar compounds explores new routes in heterocyclic synthesis, contributing to the development of novel pharmaceuticals and materials (Gad-Elkareem et al., 2011).
Synthesis Methodologies
- Triazine Synthesis Using N-Halosulfonamides : Studies on the synthesis of triazines from acid hydrazides and dicarbonyl compounds at high temperatures highlight novel, efficient methodologies in chemical synthesis, which can be applied to related compounds (Ghorbani‐Vaghei et al., 2015).
Electrophosphorescent Diodes
- Organic Light-Emitting Diodes (OLEDs) : Research on 1,3,5-triazine derivatives as electron transport materials in OLEDs contributes to the development of high-efficiency electrophosphorescent devices, with potential applications in display and lighting technologies (Inomata et al., 2004).
Anticancer Research
- Organometallic Half-Sandwich Iridium Complexes : Studies on iridium complexes with ligands structurally similar to this compound reveal their potential as anticancer agents, highlighting the role of such compounds in medical chemistry and drug development (Liu et al., 2011).
Solubility and Pharmaceutical Applications
- Solubility Studies in Pharmaceutical Solvents : Understanding the solubility of compounds like 6-phenylpyridazin-3(2H)-one in various solvents is crucial for pharmaceutical formulation and drug delivery system design (Shakeel et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(3-bromophenyl)-2-ethylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-2-15-12(16)7-6-11(14-15)9-4-3-5-10(13)8-9/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIPRSGKHCWIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641783.png)
![3-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2641788.png)
![3-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2641790.png)



![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2641795.png)



![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2641801.png)

